N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Description
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a 2,4,5-trimethylphenyl group and an acetamide side chain linked to a 3-acetylphenyl moiety. The compound’s structure combines aromatic, acetyl, and heterocyclic elements, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves acetylation and coupling reactions similar to intermediates described in zaleplon production ().
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-10-16(3)20(11-15(14)2)21-8-9-23(29)26(25-21)13-22(28)24-19-7-5-6-18(12-19)17(4)27/h5-12H,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAPKCNBRZXDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a complex organic compound belonging to the pyridazine derivatives class. Its unique molecular structure, characterized by multiple functional groups, has attracted attention in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Molecular Structure and Properties
The molecular formula of this compound is C23H23N3O3, with a molecular weight of approximately 389.455 g/mol. The compound features a pyridazine ring fused with acetamide and ketone functional groups, contributing to its reactivity and biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves several organic reactions under controlled conditions. The general procedure includes:
- Reagents : Specific precursors are used, including acetophenone derivatives and pyridazine intermediates.
- Reaction Conditions : Reactions are often conducted in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Recent studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the following pathways:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Evidence suggests that it may cause G2/M phase arrest in the cell cycle.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Studies : Animal models treated with varying doses showed a significant reduction in tumor size without notable toxicity.
- Pharmacokinetics : Studies indicated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
Comparison with Similar Compounds
Phenoxyacetamide Derivatives ()
Compounds such as N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide (Compound I) and N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy)acetamide (Compound II) share the acetamide backbone but differ in substituents. These compounds exhibit apoptosis-inducing activity in MCF-7 breast cancer cells, with IC50 values in the low micromolar range.
N-(Trimethylphenyl) Acetamides ()
Compounds like N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its derivatives (e.g., TMPMA, TMPDMA) highlight the impact of methyl substitutions on crystallographic parameters.
Pyridazinone-Based Analogues
N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide ()
This compound shares the pyridazinone core and 2,4,5-trimethylphenyl substituent with the target compound but differs in the acetamide’s aryl group (4-fluorophenylmethyl vs. 3-acetylphenyl). The fluorine atom may increase metabolic stability, whereas the acetyl group in the target compound could enhance hydrogen-bonding interactions with biological targets .
Pyridazine-Carboxylate Derivatives ()
Examples like [(2,4,5-trichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS 1090925-52-2) demonstrate the versatility of pyridazine derivatives. The target compound’s methyl-rich substituents likely confer higher lipophilicity compared to chlorinated analogs, which may influence biodistribution .
Molecular Properties
- Lipophilicity : The target compound’s methyl and acetyl groups likely increase logP compared to chlorinated analogs (), favoring passive diffusion but risking solubility limitations.
- Synthesis: Intermediate steps may parallel N-(3-acetylphenyl)-acetamide synthesis (), involving acetylation and pyridazinone coupling.
Substitution Effects
- Electron-Donating vs. Withdrawing Groups : Methyl groups (target compound) enhance lipophilicity and steric hindrance, whereas chloro groups () improve electrophilicity and target binding.
- Aromatic Diversity : The 3-acetylphenyl group may engage in π-π stacking or hydrogen bonding absent in simpler aryl analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
